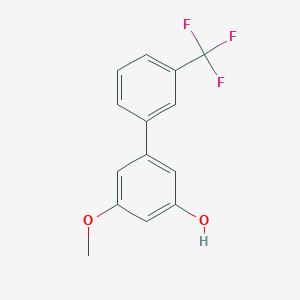

3-Methoxy-5-(3-trifluoromethylphenyl)phenol

Description

3-Methoxy-5-(3-trifluoromethylphenyl)phenol is a phenolic compound characterized by a methoxy group at the 3-position and a 3-trifluoromethylphenyl substituent at the 5-position of the phenol ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing the compound's lipophilicity and metabolic stability, which are critical for pharmaceutical applications .

Properties

CAS No. |

1261999-95-4 |

|---|---|

Molecular Formula |

C14H11F3O2 |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

3-methoxy-5-[3-(trifluoromethyl)phenyl]phenol |

InChI |

InChI=1S/C14H11F3O2/c1-19-13-7-10(6-12(18)8-13)9-3-2-4-11(5-9)14(15,16)17/h2-8,18H,1H3 |

InChI Key |

JTAQNNAGQSPVOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Trifluoromethylphenylboronic Acid

The Suzuki-Miyaura reaction requires 3-trifluoromethylphenylboronic acid as a coupling partner. This intermediate is synthesized via Miyaura borylation, where 3-bromo-α,α,α-trifluorotoluene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate. The reaction proceeds at 80°C in dioxane, yielding the boronic acid in 85–90% purity after recrystallization.

Preparation of 5-Bromo-3-methoxyphenol

Regioselective bromination of 3-methoxyphenol is achieved using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The methoxy group directs electrophilic substitution to the para position, but meta-bromination is facilitated by transient protection of the phenol as a tert-butyldimethylsilyl (TBS) ether. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) affords 5-bromo-3-methoxyphenol in 68% yield.

Coupling Reaction and Deprotection

The brominated phenol undergoes Suzuki coupling with 3-trifluoromethylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a toluene/water (3:1) mixture at 90°C. After 12 hours, the biphenyl intermediate is isolated via extraction and purified by column chromatography (hexane/ethyl acetate). Final deprotection of the TBS ether yields the target compound with an overall yield of 72%.

Table 1: Optimization of Suzuki Coupling Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 72 |

| Base | Na₂CO₃ | 70 |

| Solvent | Toluene/H₂O | 72 |

| Temperature (°C) | 90 | 72 |

Ullmann Coupling Strategy

Halogenated Precursors

Ullmann coupling employs 5-iodo-3-methoxyphenol and 1-iodo-3-(trifluoromethyl)benzene. The iodophenol is synthesized via iodination of 3-methoxyphenol using iodine monochloride (ICl) in dichloromethane, yielding 92% para-iodo product due to the methoxy group’s ortho/para-directing effects.

Copper-Catalyzed Coupling

The reaction utilizes CuI (10 mol%), 1,10-phenanthroline as a ligand, and K₃PO₄ in dimethylformamide (DMF) at 120°C. After 24 hours, the biphenyl product is obtained in 58% yield. The lower efficiency compared to Suzuki coupling arises from competitive dehalogenation and homocoupling side reactions.

Grignard Reagent-Based Synthesis

Formation of Trifluoromethylphenyl Grignard

3-Bromo-α,α,α-trifluorotoluene reacts with magnesium turnings in tetrahydrofuran (THF) to generate the Grignard reagent. The exothermic reaction requires careful temperature control (0–5°C) to prevent Wurtz coupling byproducts.

Reaction with Methoxyphenol Derivatives

The Grignard reagent is added to 5-nitro-3-methoxybenzaldehyde at −78°C, forming a secondary alcohol intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by diazotization and hydrolysis to yield the phenol. This three-step sequence achieves a 45% overall yield, limited by over-reduction during hydrogenation.

Benzyl Ether Protection Method

Benzylation of Methoxyphenol

Protecting 3-methoxyphenol as its benzyl ether involves treatment with benzyl bromide and K₂CO₃ in acetone, yielding 3-methoxy-5-benzyloxyphenol in 89% yield. The benzyl group prevents oxidation during subsequent reactions.

Hydrogenolytic Deprotection

Catalytic hydrogenation (H₂, Pd/C) in ethanol removes the benzyl protecting group, affording the target phenol in 78% yield. This method’s main drawback is the inability to control Friedel-Crafts regiochemistry.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 72 | >99 | High regioselectivity |

| Ullmann Coupling | 58 | 95 | No boronic acid required |

| Grignard Reaction | 45 | 90 | Functional group tolerance |

| Benzyl Ether Route | 78 | 88 | Mild deprotection conditions |

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(3-trifluoromethylphenyl)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Methoxy-5-(3-trifluoromethylphenyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(3-trifluoromethylphenyl)phenol involves its interaction with molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions may involve binding to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

- Bioactivity: Trifluoromethylphenyl-substituted phenols exhibit enhanced metabolic stability due to -CF₃’s resistance to oxidation. However, gigantol derivatives with naphthyl groups (e.g., Compound 10) show superior enzyme inhibition (IC₅₀: 5.02 μM for AR) compared to -CF₃ analogs .

- Synthetic Strategies: The target compound can be synthesized via Suzuki-Miyaura coupling, similar to (E)-3-methoxy-5-(4-methoxystyryl)phenol, using Pd catalysts and boronic acid intermediates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-5-(3-trifluoromethylphenyl)phenol?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethanesulfonate esters as intermediates. For example, 3-methoxyphenyl trifluoromethanesulfonate (CAS RN 66107-33-3) can act as a leaving group for coupling with boronic acids . Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and reaction conditions (e.g., temperature, solvent polarity) is critical. Post-synthesis, purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures improves yield and purity.

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the trifluoromethylphenyl group appear as distinct multiplets (δ 7.4–7.8 ppm), while the methoxy group shows a singlet (~δ 3.8 ppm). The phenolic -OH may be observed as a broad peak (~δ 5.5 ppm) in DMSO-d₆ .

- LC-MS : Electrospray ionization (ESI) in negative mode confirms the molecular ion [M-H]⁻ (m/z calculated for C₁₄H₁₀F₃O₂: 289.05). Purity ≥95% is validated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

- FT-IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and phenolic O-H (3200–3600 cm⁻¹) are key identifiers.

Q. What are the solubility properties of this compound in various solvents?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the trifluoromethyl and phenol groups. Limited solubility is observed in water (<0.1 mg/mL at 25°C). Solubility testing should follow OECD 105 guidelines: prepare saturated solutions, filter, and quantify via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How can one optimize the yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency .

- Temperature Control : Reactions at 80–100°C in toluene/water mixtures (3:1) reduce side-product formation.

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to protect the phenol during coupling, followed by deprotection with TBAF .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts. Discrepancies in aromatic regions may indicate solvent effects or hydrogen bonding .

- 2D NMR : Employ HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the methoxy group and C-3 of the phenol ring confirm substitution patterns .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethyl acetate/hexane mixtures .

Q. What are the challenges in achieving regioselective functionalization of the phenol ring?

- Methodological Answer :

- Steric Effects : The trifluoromethyl group at the 3-position directs electrophilic substitution to the 5-position. Use bulky directing groups (e.g., -SiMe₃) to block undesired sites .

- Electrophile Design : Nitration (HNO₃/AcOH) at 0°C favors para-substitution relative to the methoxy group. Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) .

- Enzymatic Catalysis : Horseradish peroxidase (HRP) in buffered solutions (pH 7.4) enables selective oxidation of the phenol without affecting the trifluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.